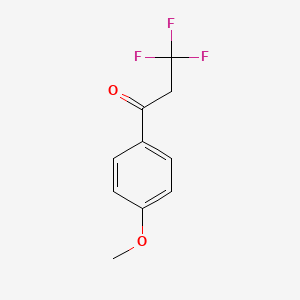

3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one

カタログ番号 B2629107

CAS番号:

121194-35-2

分子量: 218.175

InChIキー: GOFCPSIUECQOSH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one, also known as TMFPP, is a chemical compound that belongs to the class of aromatic ketones . It has a molecular weight of 218.18 and a molecular formula of C10H9F3O2 .

Molecular Structure Analysis

The InChI code for 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one is 1S/C10H9F3O2/c1-15-8-4-2-7(3-5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one is a powder at room temperature . It has a melting point of 41-42 degrees Celsius . The compound’s density and boiling point are not available in the web search results.科学的研究の応用

Kinetic Resolution and Conversion

- 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one has been utilized in kinetic resolution processes. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was prepared with high enantiomeric purity using lipase-mediated kinetic resolution. This compound was then successfully converted into 1,1,1-trifluoro-2,3-epoxypropane and used in subsequent reactions as latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).

Antimicrobial Activity

- Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, showed significant antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Reactivity and Elimination Reactions

- A study on the reactivities of diastereomeric 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenylpropan-2-ols in an attempted elimination reaction demonstrated the different reactivities of diastereomers, which is crucial in understanding stereochemical outcomes in synthetic chemistry (Hornyak et al., 2001).

Nucleophilic Substitution and Elimination Reactions

- The compound has been investigated in the context of nucleophilic substitution and elimination reactions, specifically looking at the lifetime of a simple tertiary carbocation (Toteva & Richard, 1996).

Photophysical Study

- Photophysical studies of derivatives, such as 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one, have been conducted, contributing to understanding the photophysical behavior of such compounds (Bangal, Lahiri, Kar, & Chakravorti, 1996).

Fungicidal Activities

- Trifluoroatrolactamide derivatives, synthesized using an ultrasound-promoted one-pot Passerini/hydrolysis reaction sequence, demonstrated excellent broad-spectrum fungicidal activities (Yu et al., 2014).

Safety and Hazards

特性

IUPAC Name |

3,3,3-trifluoro-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-8-4-2-7(3-5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFCPSIUECQOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate](/img/structure/B2629028.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2629029.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629032.png)

![N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2629033.png)

![B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid](/img/structure/B2629035.png)

![2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2629038.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2629041.png)

![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629042.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B2629043.png)

![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2629046.png)